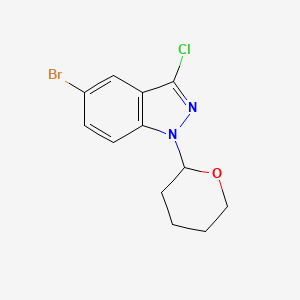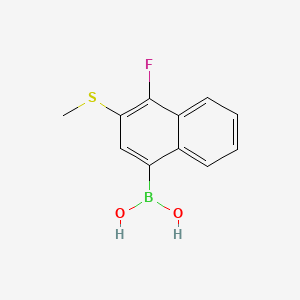
2-(5-Formyl-2-pyridyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Formyl-2-pyridyl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a formyl group at the 5-position and an acetonitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-pyridyl)acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic addition to the aldehyde group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Formyl-2-pyridyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(5-Carboxy-2-pyridyl)acetonitrile.
Reduction: 2-(5-Hydroxymethyl-2-pyridyl)acetonitrile.
Substitution: 2-(5-Formyl-2-pyridyl)acetamide or 2-(5-Formyl-2-pyridyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(5-Formyl-2-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Formyl-2-pyridyl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Formyl-3-pyridyl)acetonitrile: Similar structure but with the formyl group at the 3-position.
2-(5-Carboxy-2-pyridyl)acetonitrile: An oxidized form of the compound with a carboxylic acid group.
2-(5-Hydroxymethyl-2-pyridyl)acetonitrile: A reduced form with a hydroxymethyl group.
Uniqueness
2-(5-Formyl-2-pyridyl)acetonitrile is unique due to the specific positioning of the formyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
2-(5-formylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2 |
InChI-Schlüssel |
CNWCMPQWWWAJRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)


![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)





![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)

![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)
